2-(Methoxymethyl)-1,3-dioxane
Description
Historical Context and Evolution of 1,3-Dioxane (B1201747) Chemistry in Organic Synthesis
The chemistry of 1,3-dioxanes is fundamentally linked to the concept of protecting groups in organic synthesis. Their application became prominent with early work in carbohydrate chemistry, where they were used to selectively protect the 4- and 6-hydroxy groups of pyranose sugars. thieme-connect.de This strategy allowed chemists to perform reactions on other parts of the sugar molecule without affecting these specific hydroxyl groups.
From this initial application, the use of 1,3-dioxanes expanded significantly. They became a standard method for the protection of carbonyl compounds, such as aldehydes and ketones, by reacting them with 1,3-propanediol (B51772) or its derivatives under acidic conditions. wikipedia.org The parent 1,3-dioxane is formed from the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org
The stability of the 1,3-dioxane ring under a wide range of conditions has made it a valuable tool. thieme-connect.de They are generally resistant to basic, oxidative, and reductive environments, as well as to many nucleophiles and organometallic reagents. thieme-connect.de However, they are readily cleaved under acidic conditions, allowing for the regeneration of the original carbonyl or diol functionality. thieme-connect.de This reliable and selective lability is the cornerstone of their utility. Over the decades, research has also explored the regioselective ring opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, to provide access to complex substitution patterns. researchgate.net
Structural Attributes and Conformational Preferences of 1,3-Dioxanes
Like the cyclohexane (B81311) ring, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces significant structural differences.
Bond Lengths and Angles: The C-O bonds (approx. 1.43 Å) are shorter than C-C bonds (approx. 1.54 Å), which alters the geometry of the ring, making it more "puckered" at the oxygen end.
Diaxial Interactions: The shorter C-O bonds lead to more pronounced 1,3-diaxial interactions. Consequently, substituents at the C2, C4, and C6 positions have a strong preference for the equatorial orientation to avoid steric clash with axial hydrogens. For instance, a substituent at the C2 position is thermodynamically favored in the equatorial position. thieme-connect.de
Anomeric Effect: An important exception to the equatorial preference occurs with electronegative substituents at the C2 position, such as an alkoxy group. In these cases, the axial position can be stabilized by the anomeric effect, which involves a favorable stereoelectronic interaction between a lone pair on a ring oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond. thieme-connect.de
Twist Conformations: While the chair form is dominant, twist-boat conformations are important intermediates in the ring-inversion process. Certain substitution patterns, particularly those involving bulky groups that would otherwise cause severe diaxial interactions in a chair form, can lead to the twist conformation being the most stable. arkat-usa.org
Studies on substituted 1,3-dioxanes have provided detailed insights into their conformational energies. For example, research on 5-phenyl-1,3-dioxanes has shown that nonclassical C-H···O hydrogen bonds can influence the conformational preference of the phenyl group. nih.gov
| Substituent Position | Substituent | Preferred Orientation | Key Influencing Factor(s) |
|---|---|---|---|
| C2 | Alkyl (e.g., Methyl) | Equatorial | Avoidance of 1,3-diaxial interactions |
| C2 | Alkoxy (e.g., Methoxy) | Axial | Anomeric effect |
| C5 | Alkyl | Equatorial | Avoidance of steric strain |
| C5 | Aryl (e.g., Phenyl) | Axial (in some cases) | Stabilizing C-H···O interactions nih.gov |
| C4, C6 | Alkyl | Equatorial | Avoidance of 1,3-diaxial interactions |
The Methoxymethyl Group as a Strategically Important Functional Handle in Organic Synthesis
The methoxymethyl (MOM) group is one of the most common and versatile protecting groups for the hydroxyl functional group. chemistrytalk.orgfiveable.me It is an acetal (B89532), specifically a methoxymethyl ether, which can be introduced and removed under specific conditions, allowing chemists to mask the reactivity of an alcohol during a multi-step synthesis. fiveable.meadichemistry.com
Formation: The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Another method involves the acid-catalyzed reaction of an alcohol with dimethoxymethane (B151124) (methylal). adichemistry.com
Stability and Reactivity: The MOM ether is valued for its stability across a broad range of chemical conditions. It is inert to most nucleophiles, bases, and many oxidizing and reducing agents. adichemistry.com This robustness makes it suitable for syntheses involving Grignard reactions, organolithium reagents, and hydride reductions. adichemistry.com
Cleavage: The primary vulnerability of the MOM group is its lability towards acids. adichemistry.com Deprotection is readily achieved using various Brønsted or Lewis acids, often in an alcoholic solvent. wikipedia.org This orthogonality—stable to bases but labile to acids—allows for selective deprotection in the presence of other protecting groups that might be base-labile (e.g., esters) or fluoride-labile (e.g., silyl (B83357) ethers).
| Property | Description |
|---|---|
| Common Reagents for Protection | Chloromethyl methyl ether (MOMCl) with a hindered base (e.g., DIPEA) adichemistry.com; Dimethoxymethane with an acid catalyst (e.g., P₂O₅) adichemistry.com. |
| Conditions for Cleavage | Acidic hydrolysis (e.g., HCl in methanol) adichemistry.com; Lewis acids (e.g., MgBr₂). |
| Stability | Stable to bases, nucleophiles, hydrides, organometallics, and many oxidizing agents. Stable between pH 4 and 12. adichemistry.com |
| Key Advantage | Orthogonal to many other common protecting groups, allowing for selective deprotection strategies. |
Current Research Landscape and Future Trajectories for 2-(Methoxymethyl)-1,3-Dioxane Chemistry
Dedicated research focusing exclusively on this compound is not extensive. Its role is primarily that of a structural motif within larger, more complex molecules synthesized for various applications. The compound itself represents a molecule where an aldehyde (methoxyacetaldehyde) is protected as a cyclic acetal. The methoxy (B1213986) group is part of the original aldehyde and is not a protecting group in this context. However, the dioxane ring itself acts as the protecting group.
The future research trajectory for this compound and its derivatives is likely to be in its application as a bifunctional building block in complex organic synthesis. The strategic value of this compound lies in the distinct chemical properties of its two key features:
The 1,3-Dioxane Ring: As a protected aldehyde, it allows for modifications elsewhere in a molecule. Subsequent deprotection under acidic conditions would unmask a reactive methoxyacetaldehyde (B81698) moiety, which could then participate in reactions like aldol (B89426) additions, Wittig reactions, or reductive aminations.
The Methoxymethyl Moiety: The ether linkage provides a specific steric and electronic environment. In more complex derivatives, such as 2-aryl-5-hydroxymethyl-5-methoxymethyl-1,3-dioxanes, the methoxymethyl group influences the molecule's properties and can be a target for synthetic modification. researchgate.net
Future work could explore the diastereoselective reactions of enolates derived from this compound or its derivatives. The chiral environment of substituted dioxanes could be used to direct the stereochemical outcome of reactions at an adjacent carbon atom. Furthermore, its incorporation into larger structures, as seen in precursors for pharmaceuticals or materials, highlights its potential utility. nih.govmdpi.com The synthesis of complex natural products or designed molecules could leverage this building block, using the dioxane as a stable protecting group that can be removed at a late stage to reveal a key functional group.
Structure
3D Structure
Properties
CAS No. |
75025-18-2 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-7-5-6-8-3-2-4-9-6/h6H,2-5H2,1H3 |
InChI Key |
MOKCGUFNJLNWQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1OCCCO1 |
Origin of Product |
United States |
Strategic Synthesis of 2 Methoxymethyl 1,3 Dioxane and Its Derivatives
Direct Construction of the 1,3-Dioxane (B1201747) Ring System
The most direct and widely utilized method for synthesizing 2-(methoxymethyl)-1,3-dioxane is the cycloacetalization reaction between methoxyacetaldehyde (B81698) and a suitable 1,3-diol, typically 1,3-propanediol (B51772). This reaction is an equilibrium process that requires catalysis and often the removal of water to achieve high yields.
Cycloacetalization Reactions: From Aldehydes to 1,3-Dioxanes
Cycloacetalization is a cornerstone of organic synthesis for the protection of carbonyl groups and the formation of heterocyclic rings. In the context of this compound synthesis, it involves the reaction of methoxyacetaldehyde with 1,3-propanediol.
The formation of the 1,3-dioxane ring is generally catalyzed by either protic or Lewis acids. Protic acids, such as p-toluenesulfonic acid, and strong acid ion-exchange resins are commonly used to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of the 1,3-diol.
Lewis acids also serve as effective catalysts by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. beilstein-journals.org A variety of Lewis acids can be employed, with their reactivity tunable by modifying the catalyst structure. researchgate.net This allows for the use of milder reaction conditions, which can be advantageous for sensitive substrates. researchgate.net
Table 1: Comparison of Protic and Lewis Acid Catalysts in Acetalization
| Catalyst Type | Examples | Mechanism of Action | Advantages |
| Protic Acids | p-Toluenesulfonic acid, Sulfuric acid, Cation exchange resins | Protonation of the carbonyl oxygen | Readily available, inexpensive |
| Lewis Acids | Boron trifluoride etherate, Zirconium tetrachloride | Coordination to the carbonyl oxygen | High catalytic performance, tunable reactivity, mild conditions |
The cycloacetalization reaction is a reversible process that produces water as a byproduct. To drive the equilibrium towards the formation of the 1,3-dioxane product, it is crucial to remove this water as it is formed. researchgate.net Several techniques are commonly employed for this purpose.
Azeotropic distillation is a widely used method where a solvent that forms a low-boiling azeotrope with water, such as cyclohexane (B81311), is added to the reaction mixture. arkat-usa.org As the reaction proceeds, the water-solvent azeotrope is distilled off, effectively removing water from the system. google.comgoogle.com Another approach involves the use of dehydrating agents, such as anhydrous calcium chloride or molecular sieves, which sequester the water produced during the reaction. slchemtech.comresearchgate.net
Advanced Catalytic Systems for Dioxane Assembly
In addition to traditional protic and Lewis acids, more advanced catalytic systems have been developed to improve the efficiency and selectivity of 1,3-dioxane synthesis.
Zirconium-based compounds have emerged as highly effective Lewis acid catalysts in a variety of organic transformations, including acetalization reactions. nih.govmatilda.science Zirconium(IV) compounds are particularly attractive due to their low toxicity, stability, and high catalytic activity. nih.govresearchgate.net Zirconium tetrachloride (ZrCl4), for instance, can efficiently catalyze the formation of 1,3-dioxanes under mild conditions. rsc.org The Lewis acidic nature of the zirconium center activates the carbonyl group of the aldehyde, facilitating the cyclization with the diol. rsc.org The use of well-designed zirconium catalysts can lead to high yields and selectivities in these reactions. nih.gov
N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, often used as a source of bromine for radical and electrophilic reactions. wikipedia.orgorganic-chemistry.org Interestingly, NBS can also function as an effective catalyst for acetalization reactions under mild and nearly neutral conditions. researchgate.net While traditionally catalyzed by acids, NBS provides an alternative pathway for the formation of acetals. researchgate.net The mechanism is believed to involve the activation of the carbonyl group, facilitating the nucleophilic attack of the alcohol. researchgate.net This method offers the advantage of avoiding strongly acidic conditions, which can be beneficial for substrates sensitive to acid-catalyzed side reactions. nih.gov
Metal-Catalyzed Methods (e.g., Pd(II)-catalyzed cyclization)
Palladium(II) catalysts have been effectively used in the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. nih.govnih.gov This methodology, while focused on a different dioxane isomer, highlights the utility of palladium catalysis in forming dioxane rings. The mechanism typically involves the coordination of the palladium to the alkene, followed by an intramolecular attack of the peroxide nucleophile. nih.gov Subsequent β-hydride elimination yields the dioxane product and regenerates the palladium(II) catalyst. nih.gov
While direct Pd(II)-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principle of metal-catalyzed cyclization is a cornerstone of modern organic synthesis. For instance, palladium-catalyzed multicomponent synthesis of quinazolinones demonstrates the power of this approach in constructing complex heterocyclic systems. mdpi.com These reactions often proceed under mild conditions and exhibit high selectivity. mdpi.com
A proposed pathway for a Pd(II)-catalyzed synthesis of a 1,3-dioxane could involve the cyclization of a suitable unsaturated alcohol precursor in the presence of a formaldehyde (B43269) equivalent and methanol. The palladium catalyst would facilitate the intramolecular addition of the hydroxyl groups across a double bond, incorporating the methoxymethyl precursor.
Table 1: Key Features of Palladium-Catalyzed Cyclization
| Feature | Description |
| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)2. nih.gov |
| Mechanism | Involves coordination of the alkene, nucleophilic attack, and β-hydride elimination. nih.gov |
| Advantages | High selectivity and tolerance of various functional groups. nih.gov |
| Reaction Conditions | Often mild, though elevated temperatures can sometimes improve reaction rates. nih.gov |
Multi-Component and Tandem Reaction Strategies for Substituted 1,3-Dioxanes
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted 1,3-dioxanes in a single step. These reactions combine three or more reactants to form a product that contains substantial portions of all the starting materials. epfl.ch Tandem reactions, which involve a series of intramolecular reactions, are also employed for the synthesis of 1,3-dioxane derivatives. clockss.org
For example, the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives is achieved through a tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione. clockss.org Similarly, a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether can lead to the stereoselective formation of substituted 1,3-dioxolanes, a related class of cyclic acetals. nih.gov
A hypothetical MCR for a substituted 1,3-dioxane could involve an aldehyde, a 1,3-diol, and a nucleophile that installs the desired substituent at the 2-position. The reaction would proceed through the initial formation of a hemiacetal, followed by dehydration to an oxocarbenium ion, which is then trapped by the nucleophile.
Table 2: Comparison of Multi-Component and Tandem Reactions for 1,3-Dioxane Synthesis
| Strategy | Description | Example |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a single operation. epfl.ch | Synthesis of tetrasubstituted imidazolones from methyl α-isocyanoacetates, primary amines, and aryl(vinyl) iodides. epfl.ch |
| Tandem Reaction | A sequence of intramolecular reactions. clockss.org | Synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org |
Installation and Functionalization of the Methoxymethyl Moiety
The introduction of the methoxymethyl group can be achieved at different stages of the synthetic sequence, either after the formation of the 1,3-dioxane ring or by using building blocks that already contain this functionality.
Post-Cyclization Methoxymethylation of Hydroxyl Precursors
One common strategy involves the synthesis of a 1,3-dioxane with a hydroxyl group at the desired position, followed by methoxymethylation. For instance, a series of 5-hydroxy-1,3-dioxanes has been synthesized through a three-step process starting with the acetal (B89532)/ketal formation of tris(hydroxymethyl)aminomethane. lookchem.com This hydroxyl group can then be converted to a methoxymethyl ether using standard procedures, such as reaction with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
This post-cyclization approach allows for the late-stage introduction of the methoxymethyl group, which can be advantageous when this group is not compatible with the conditions used for the formation of the 1,3-dioxane ring.
Derivatization from Pre-Functionalized Building Blocks
An alternative approach is to use building blocks that already contain the methoxymethyl group. For example, the reaction of a 1,3-diol with methoxyacetaldehyde or its synthetic equivalent would directly yield this compound. While direct examples for this compound are not prevalent in the provided search results, the synthesis of other 2-substituted 1,3-dioxanes from functionalized aldehydes is a well-established method. researchgate.net
The synthesis of various 2-methoxy-1,3-dioxanes has been achieved by reacting a 1,3-diol with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. arkat-usa.org This demonstrates the feasibility of incorporating an oxygen-containing substituent at the 2-position from the outset.
Table 3: Strategies for Methoxymethyl Group Installation
| Strategy | Description | Key Reagents |
| Post-Cyclization Methoxymethylation | Introduction of the methoxymethyl group after the 1,3-dioxane ring is formed. | Methoxymethyl chloride (MOM-Cl), N,N-diisopropylethylamine (DIPEA) |
| Pre-Functionalized Building Blocks | Use of starting materials that already contain the methoxymethyl moiety. | Methoxyacetaldehyde, Trimethyl orthoformate arkat-usa.org |
Strategies for Chiral Methoxymethyl Group Introduction
The introduction of chirality into the methoxymethyl group itself is a complex synthetic challenge. A more common approach is to create chiral centers elsewhere in the 1,3-dioxane ring, leading to diastereomeric products.
The stereoselective synthesis of substituted 1,3-dioxanes can be achieved through various methods. For example, the reduction of a ketone precursor can be controlled to produce either cis or trans isomers of a 5-hydroxy-1,3-dioxane with high stereoselectivity. lookchem.com Specifically, using LiAlH4 leads to the trans isomer, while L-Selectride yields the cis analog. lookchem.com
Furthermore, chemoenzymatic cascades have been employed to produce chiral diols, which can then be converted to chiral dioxolanes with high stereoselectivity. rwth-aachen.denih.gov A similar enzymatic approach could be envisioned for the synthesis of chiral 1,3-diols, which would serve as precursors for chiral 2-(methoxymethyl)-1,3-dioxanes. Rhodium-catalyzed asymmetric three-component cascade reactions have also been developed for the synthesis of chiral 1,3-dioxoles, demonstrating the potential for metal-catalyzed enantioselective methods in this area. rsc.org
While the direct asymmetric synthesis of a chiral methoxymethyl group at the 2-position of a 1,3-dioxane is not explicitly described, the principles of asymmetric catalysis and the use of chiral building blocks provide a clear roadmap for achieving this goal.
Reactivity Profiles and Reaction Mechanisms of 2 Methoxymethyl 1,3 Dioxane
Acid-Mediated Transformations of the Acetal (B89532) Linkage
The 1,3-dioxane (B1201747) ring is susceptible to acid-catalyzed cleavage, a characteristic reaction of acetals. This reactivity is fundamental to its use as a protecting group for 1,3-diols and carbonyl compounds.
Hydrolytic Cleavage and Regeneration of Carbonyls/Diols
The acid-catalyzed hydrolysis of the acetal linkage in 2-(methoxymethyl)-1,3-dioxane results in the regeneration of the parent carbonyl compound (methoxyacetaldehyde) and 1,3-propanediol (B51772). The mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final products.
The deprotection of the 1,3-dioxane ring can be achieved under various acidic conditions. Common methods include treatment with aqueous mineral acids, such as hydrochloric acid or sulfuric acid, or organic acids like p-toluenesulfonic acid. organic-chemistry.org The reaction is typically carried out in a mixture of water and an organic solvent, such as acetone (B3395972) or tetrahydrofuran, to ensure solubility of the substrate.
Another effective method for deprotection is transacetalization. This process involves reacting the 1,3-dioxane with a ketone, most commonly acetone, in the presence of an acid catalyst. organic-chemistry.org The equilibrium is driven towards the formation of the more volatile 2,2-dimethyl-1,3-dioxolane (B146691) (from acetone and any liberated diol) and the desired deprotected diol and carbonyl compound.
| Deprotection Method | Reagents | Typical Conditions |
| Aqueous Acid Hydrolysis | Aqueous HCl, H2SO4, or p-toluenesulfonic acid | Water/organic solvent mixture, room temperature to gentle heating |
| Transacetalization | Acetone, acid catalyst (e.g., p-toluenesulfonic acid) | Refluxing acetone |
Transacetalization and Exchange Reactions
Beyond deprotection, transacetalization reactions of this compound can be employed to exchange the diol or carbonyl component. In the presence of a different diol and an acid catalyst, the 1,3-propanediol moiety can be replaced, leading to a new 1,3-dioxane. Similarly, reaction with a different aldehyde or ketone can result in the exchange of the methoxyacetaldehyde (B81698) fragment. These equilibrium-driven reactions are controlled by the relative concentrations of the reactants and products and the removal of one of the components. researchgate.net
Regio- and Stereoselective Ring-Opening Processes
The acid-mediated ring-opening of substituted 1,3-dioxanes can proceed with a degree of regioselectivity and stereoselectivity, often influenced by the nature of the substituents and the reaction conditions. The initial protonation can occur at either of the two oxygen atoms of the dioxane ring. The subsequent C-O bond cleavage is directed by the stability of the resulting carbocationic intermediate.
In the case of this compound, the substituent at the C2 position is not chiral, and the parent 1,3-propanediol is achiral. However, in derivatives with substituents on the dioxane ring (at C4, C5, or C6), the stereochemical outcome of ring-opening reactions becomes a significant consideration. The use of chiral Lewis acids can induce enantioselectivity in the ring-opening process by differentiating between the two oxygen atoms of the acetal. nih.govacs.orgwikipedia.org This approach allows for the desymmetrization of meso-1,3-diols that have been protected as 1,3-dioxanes. The chiral Lewis acid coordinates to one of the oxygen atoms preferentially, leading to selective bond cleavage and the formation of a chiral product.
Selective Functionalizations of the Methoxymethyl Side Chain
The methoxymethyl side chain offers an additional site for chemical modification, distinct from the reactivity of the dioxane ring.
Directed Metalation and Deprotonation Chemistry
The oxygen atoms of the methoxymethyl group can act as directing groups in metalation reactions, particularly with organolithium reagents. wikipedia.org This is a well-established strategy in aromatic chemistry, known as directed ortho-metalation (DoM), where a methoxy (B1213986) or methoxymethyl group directs the deprotonation of an adjacent aromatic C-H bond.
While this compound itself is not aromatic, the principle of heteroatom-directed lithiation can be applied to the methoxymethyl side chain. The oxygen atoms can coordinate to the lithium cation of an organolithium base, such as n-butyllithium, thereby increasing the acidity of the adjacent C-H bonds. This can facilitate deprotonation at the methylene (B1212753) or methyl group of the side chain, creating a nucleophilic center that can then react with various electrophiles. This allows for the introduction of a wide range of functional groups onto the side chain without affecting the 1,3-dioxane ring, which is stable under these basic conditions. thieme-connect.de
The regioselectivity of the deprotonation (methylene vs. methyl) would be influenced by kinetic and thermodynamic factors, including the stability of the resulting carbanion and steric hindrance.
Nucleophilic and Electrophilic Reactivity at the Methoxymethyl Group
The methoxymethyl (MOM) group in this compound exhibits both nucleophilic and electrophilic characteristics, largely dictated by the influence of its oxygen atoms. The oxygen atom of the methoxy group can act as a Lewis base, coordinating to Lewis acids. This interaction enhances the electrophilicity of the adjacent methylene carbon, making it susceptible to nucleophilic attack.
The reactivity of the MOM group is also influenced by its acetal nature. Acetals are generally stable under neutral or basic conditions but are labile in the presence of acids. thieme-connect.de This acid-catalyzed cleavage is a key aspect of the MOM group's utility as a protecting group in organic synthesis. The mechanism involves protonation of one of the oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then readily attacked by nucleophiles.
The reactivity can be modulated by the choice of reagents. For instance, the use of Lewis acids like zinc chloride can catalyze the reaction of methoxymethyl acetate (B1210297) with alcohols and phenols to form MOM ethers. oocities.org In this case, the Lewis acid activates the methoxymethyl acetate, facilitating nucleophilic attack by the hydroxyl group.
Chemoselective Transformations of Methoxymethyl Ethers
A significant feature of the methoxymethyl (MOM) ether is the ability to undergo chemoselective transformations, particularly in the context of protecting group chemistry. The MOM group can be selectively cleaved in the presence of other protecting groups, which is a crucial aspect in the multi-step synthesis of complex organic molecules. oup.comingentaconnect.comtandfonline.com
The selective deprotection of MOM ethers is often achieved under acidic conditions. tandfonline.com However, various methods have been developed to enhance selectivity and tolerance for other functional groups. For example, bismuth triflate has been used as a catalyst for the hydrolysis of MOM ethers in an aqueous medium at room temperature. oup.com This method is highly selective and does not affect other common protecting groups like tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629), and allyl ethers. oup.com
Another approach involves the use of trialkylsilyl triflates in combination with 2,2′-bipyridyl. acs.orgacs.orgrsc.org This system allows for the mild and highly chemoselective deprotection of MOM ethers. rsc.org Interestingly, the reactivity differs between aromatic and aliphatic MOM ethers. Aromatic MOM ethers are converted to silyl (B83357) ethers and then deprotected, while aliphatic MOM ethers can be directly converted to other ethers. acs.orgacs.org This differential reactivity allows for selective transformations in molecules containing both types of MOM ethers. nih.gov
Below is a data table summarizing various reagents used for the chemoselective deprotection of MOM ethers and their general reaction conditions.
Radical Chemistry Involving Methoxymethyl Species
Generation and Characterization of Methoxymethyl Radicals
Methoxymethyl radicals (CH₃OCH₂•) are key intermediates in various chemical processes, including atmospheric and combustion chemistry. researchgate.net These radicals can be generated through several methods. One common approach is the photolysis of precursors like methyl chloroformate. researchgate.net Another method involves the hydrogen abstraction from dimethyl ether.
The characterization of these transient radical species often relies on spectroscopic techniques. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful tool for the detection and characterization of radicals. nih.govnih.gov The EPR spectrum provides information about the electronic structure of the radical, and its hyperfine coupling constants can help in identifying the specific radical species. chemarticle.comyoutube.com For instance, the EPR spectrum of a methyl radical shows a characteristic pattern of four lines with a 1:3:3:1 intensity ratio due to the interaction of the unpaired electron with the three equivalent protons. chemarticle.com
Intermolecular and Intramolecular Radical Processes
Once generated, methoxymethyl radicals can participate in a variety of intermolecular and intramolecular reactions. Radical cyclization is a significant class of intramolecular processes where a radical attacks a multiple bond within the same molecule to form a cyclic product. wikipedia.org These reactions are often rapid and selective, leading to the formation of five- and six-membered rings. wikipedia.org
In intermolecular reactions, methoxymethyl radicals can react with other molecules. For example, they can add to alkenes or abstract atoms from other species. The specific reaction pathway depends on the reaction conditions and the nature of the other reactants present.
Theoretical Mechanistic Studies of Methoxymethyl Radical Reactions (e.g., with NO₂)
The reaction of methoxymethyl radicals with nitrogen dioxide (NO₂) is of significant interest, particularly in the context of atmospheric chemistry. Theoretical studies, employing quantum chemical calculations, have been instrumental in elucidating the complex mechanism of this reaction. researchgate.netnih.gov
These studies have shown that the reaction between the methoxymethyl radical (CH₃OCH₂) and NO₂ can proceed through multiple pathways. researchgate.netnih.gov The initial step involves the barrierless association of the reactants to form two stable intermediates: CH₃OCH₂NO₂ and CH₃OCH₂ONO. researchgate.netnih.gov The relative stability of these intermediates has been calculated, with the nitrite (B80452) (CH₃OCH₂ONO) being more stable than the nitro compound (CH₃OCH₂NO₂). nih.gov
Below is a data table summarizing the key intermediates and products in the reaction of the methoxymethyl radical with NO₂, as determined by theoretical studies.
Stereochemical Control in Reactions of this compound
The 1,3-dioxane ring in this compound plays a crucial role in controlling the stereochemical outcome of its reactions. The chair-like conformation of the dioxane ring, similar to cyclohexane (B81311), leads to distinct axial and equatorial positions for the substituents. thieme-connect.de The substituent at the 2-position, in this case, the methoxymethyl group, generally has a thermodynamic preference for the equatorial position to minimize steric interactions. thieme-connect.de
This conformational preference can be exploited to achieve stereochemical control in reactions. For instance, in reactions involving the dioxolane ring, a chiral Lewis acid can selectively activate one of the two enantiotopic oxygen atoms, leading to enantioselective ring-cleavage products. nih.gov This strategy has been applied to the asymmetric desymmetrization of meso-1,3-diols. nih.gov
The stereochemistry of the dioxane ring can also influence reactions at the methoxymethyl side chain. The steric bulk of the dioxane ring can direct the approach of reagents to the methoxymethyl group from the less hindered face, thereby controlling the formation of new stereocenters. This is a form of substrate-controlled stereoselection, where the existing stereochemistry of the molecule dictates the stereochemical outcome of a subsequent reaction. youtube.com
Diastereoselective Syntheses via Remote Functionalization (e.g., α,α′-annelation reactions)
Remote functionalization allows for the introduction of new stereocenters at a distance from existing chiral centers or functional groups, with the stereochemical outcome being controlled by the geometry of the starting material. In the context of the 1,3-dioxane system, α,α′-annelation reactions serve as a powerful tool for constructing complex polycyclic systems with high diastereoselectivity.
While specific studies on α,α′-annelation reactions originating from this compound are not extensively documented, research on related 1,3-dioxan-5-ones provides significant insights into the mechanistic pathways and stereochemical control achievable within this ring system. For instance, the reaction of pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones with electrophiles like methyl α-(bromomethyl)acrylate leads to the formation of bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.gov
The reaction proceeds through a Michael addition followed by an intramolecular alkylation. The stereochemical outcome is rationalized by the reaction proceeding through a boat-like conformation of the 1,3-dioxane ring intermediate. This conformation minimizes steric and stereoelectronic repulsions, directing the approach of the electrophile and the subsequent ring-closing step. A final kinetic protonation establishes the stereochemistry of the newly formed stereocenter. nih.gov
Table 1: Diastereoselective α,α′-Annelation of a 1,3-Dioxan-5-one Enamine nih.gov
| Reactant 1 | Reactant 2 | Product | Diastereoselectivity |
| Pyrrolidine enamine of 2,2-dimethyl-1,3-dioxan-5-one | Methyl α-(bromomethyl)acrylate | Bridged 2,4-dioxabicyclo[3.3.1]nonane derivative | Complete |
This example underscores the potential for achieving high levels of diastereoselectivity in functionalizing the 1,3-dioxane skeleton at a remote position, a principle that can be extrapolated to derivatives like this compound, where the substituents on the dioxane ring would similarly influence the conformational preferences of reactive intermediates.
Enantioselective Approaches Leveraging Chiral Auxiliaries or Catalysts
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For cyclic acetals like this compound, enantioselective approaches can be envisioned through the use of chiral auxiliaries temporarily attached to the molecule or through the action of chiral catalysts that create a chiral environment for the reaction.
A notable strategy for achieving enantioselectivity in reactions of 1,3-dioxanes is the enantioselective ring cleavage of prochiral dioxane acetals mediated by a chiral Lewis acid. For example, phenylalanine-derived B-aryl-N-tosyloxazaborolidinones have been shown to selectively activate one of the two enantiotopic oxygen atoms in prochiral anti-dioxane acetals. This selective activation leads to the enantioselective formation of ring-cleavage products. This method has been successfully applied to the asymmetric desymmetrization of meso-1,3-diols.
Another powerful approach involves the use of transition metal catalysts with chiral ligands. For instance, the rhodium-catalyzed asymmetric hydrogenation of benzo[b] nih.govnih.govdioxine derivatives has been developed to prepare chiral 2-substituted 2,3-dihydrobenzo nih.govnih.govdioxane derivatives with high yields and excellent enantioselectivities (up to >99% enantiomeric excess). nih.gov While this example involves a benzo-fused dioxane, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction on the dioxane ring is broadly applicable.
Table 2: Enantioselective Rh-Catalyzed Hydrogenation of a Benzo[b] nih.govnih.govdioxine Derivative nih.gov
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
| 2-Phenylbenzo[b] nih.govnih.govdioxine | [Rh(COD)Cl]₂ / (R)-ZhaoPhos | (R)-2-Phenyl-2,3-dihydrobenzo[b] nih.govnih.govdioxane | >99% | >99% |
These examples highlight the feasibility of developing enantioselective transformations for this compound, either by employing chiral auxiliaries to direct facial selectivity in reactions at or adjacent to the dioxane ring, or by utilizing chiral catalysts to control the formation of new stereocenters.
Regioselectivity Tuning with Varying Nucleophiles
The reaction of this compound with nucleophiles can potentially proceed via two main pathways: substitution at the C2 carbon (exocyclic cleavage of the methoxy group) or ring-opening of the dioxane (endocyclic cleavage). The regioselectivity of this process can be tuned by the nature of the nucleophile, often categorized by their "hardness" or "softness" based on Hard and Soft Acids and Bases (HSAB) theory.
Research on the reaction of the closely related 2-methoxy-1,3-dioxane with Grignard reagents (a source of "hard" carbanion nucleophiles) has shown that the reaction predominantly leads to ring-opening products. thieme-connect.de Instead of the expected substitution product (a 2-alkyl-1,3-dioxane), the major products are 3-(1′-methoxyalkoxy)-1-propanols, which result from the cleavage of one of the C-O bonds within the dioxane ring. This outcome is attributed to a stereoelectronically controlled process where the Grignard reagent complexes with the dioxane oxygens, facilitating endocyclic cleavage.
Table 3: Reaction of 2-Methoxy-1,3-Dioxane with a Grignard Reagent thieme-connect.de
| Substrate | Nucleophile (Grignard Reagent) | Major Product | Minor Product |
| 2-Methoxy-1,3-dioxane | Phenylmagnesium bromide (PhMgBr) | 3-(1'-Methoxy-1'-phenylmethoxy)propan-1-ol | 2-Phenyl-1,3-dioxane |
Conversely, while specific studies on this compound with a wide range of nucleophiles are limited, general principles of acetal chemistry suggest that "softer" nucleophiles might favor substitution at the C2 position. For instance, reactions involving soft nucleophiles under conditions that promote the formation of an oxocarbenium ion intermediate would be expected to lead to substitution products. The choice of reaction conditions, such as the use of a Lewis acid to activate the acetal, would also play a crucial role in directing the regiochemical outcome. A review on the regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrate chemistry highlights the complexity and tunability of these reactions, where factors like the substrate, reagent, and reaction conditions all influence the final product distribution. researchgate.net
Conformational Analysis and Stereoelectronic Effects of 2 Methoxymethyl 1,3 Dioxane
Experimental Elucidation of Conformational Preferences
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in probing the conformational equilibria of 1,3-dioxane (B1201747) derivatives. These methods provide direct insight into the dominant chair conformations and the energetic balance between axial and equatorial substituent orientations.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
While a detailed NMR study exclusively focused on 2-(methoxymethyl)-1,3-dioxane is not extensively documented in readily available literature, the conformational behavior can be confidently inferred from studies on analogous 2-substituted and 2-alkoxy-1,3-dioxanes. acs.orgresearchgate.net In principle, ¹H and ¹³C NMR spectroscopy would be the primary tools for this investigation.
The 1,3-dioxane ring typically adopts a chair conformation. thieme-connect.de For a 2-substituted 1,3-dioxane, there exists an equilibrium between two chair conformers, one with the substituent in an axial position and one with it in an equatorial position.
Key NMR observables for analysis would include:
Chemical Shifts: The chemical shift of the proton at C2 is highly dependent on its orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be used to determine their dihedral angles via the Karplus equation, thus distinguishing between axial and equatorial protons.
Nuclear Overhauser Effect (NOE): NOE experiments can establish through-space proximity between protons, helping to confirm the relative stereochemistry and conformational arrangement. For instance, an NOE between the substituent's protons and the axial protons at C4 and C6 would indicate an equatorial orientation of the substituent.
For 2-alkoxy-1,3-dioxanes, a crucial factor governing the conformational equilibrium is the anomeric effect . scripps.eduwikipedia.org This stereoelectronic effect describes the tendency for an electronegative substituent at the anomeric carbon (C2 in this case) to favor the axial orientation, despite the greater steric hindrance compared to the equatorial position. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. rsc.org This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a condition met in the axial conformer. wikipedia.orgrsc.org
Studies on simple 2-alkoxy-1,3-dioxanes show a preference for the axial conformer, and it is expected that this compound would exhibit similar behavior, with the axial conformer being significantly populated. acs.orgthieme-connect.de The equilibrium position is solvent-dependent; polar solvents can diminish the anomeric effect. acs.org
X-ray Crystallographic Insights (if applicable for derivatives)
Computational Modeling of Conformational Landscapes
Computational chemistry offers powerful tools to complement experimental findings, allowing for detailed mapping of potential energy surfaces and quantification of the energies of various conformers and the barriers between them.
Density Functional Theory (DFT) and Ab Initio Calculations
High-level quantum mechanical calculations are essential for accurately modeling the subtle stereoelectronic forces at play in this compound. Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and augmented basis sets (e.g., aug-cc-pVTZ), have proven effective in reproducing the experimental preferences in related systems like 2-methoxy-1,3-dioxane. acs.org
These calculations can be used to:
Optimize Geometries: Determine the lowest-energy structures for the axial and equatorial chair conformers, as well as for higher-energy twist-boat forms.
Calculate Relative Energies: Compute the energy difference (ΔE) or Gibbs free energy difference (ΔG) between the conformers. For 2-alkoxy-1,3-dioxanes, these calculations consistently show a stabilization of the axial conformer, confirming the anomeric effect. acs.org
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be employed to dissect the electronic structure and identify the specific orbital interactions responsible for conformational preferences. NBO analysis quantifies the energy of the hyperconjugative n(O) → σ*(C-O) interaction, providing direct theoretical evidence for the anomeric effect's stabilizing nature. acs.org
Below is an illustrative table showing typical results from an NBO analysis for the axial conformer of a 2-alkoxy-1,3-dioxane, which would be expected to be similar for this compound.
| Donor Orbital (Lewis Type) | Acceptor Orbital (Non-Lewis Type) | Interaction Energy (E(2) in kcal/mol) |
|---|---|---|
| LP (O5) | σ* (C2-Oexo) | ~5-7 |
| LP (O1) | σ* (C2-Oexo) | ~5-7 |
Perturbation Theory Approaches (e.g., RI-MP2)
Second-order Møller-Plesset perturbation theory (MP2), often implemented with resolution of the identity (RI) approximations for computational efficiency, is another high-level ab initio method used in conformational analysis. MP2 calculations can provide a valuable cross-check on DFT results, as they treat electron correlation effects differently. For systems where stereoelectronic effects are dominant, MP2 calculations are highly reliable for determining the relative energies of conformers.
Analysis of Ring Inversion and Substituent Rotations
Computational models are uniquely suited to map the entire pathway of conformational change. For this compound, two key dynamic processes can be analyzed:
Ring Inversion: The transition between the two chair forms (axial and equatorial) proceeds through high-energy twist and boat intermediates. Computational methods can locate the transition state structures on the potential energy surface and calculate the activation energy barrier for this inversion.
The combination of these computational approaches provides a detailed, dynamic picture of the molecule's conformational landscape, complementing and explaining the time-averaged information obtained from experimental methods like NMR.
Anomeric and Homoanomeric Effects in 1,3-Dioxane Systems
The conformational landscape of 1,3-dioxane and its derivatives is significantly influenced by stereoelectronic interactions, which involve the overlap of electron orbitals that are not formally involved in bonding. These interactions, though subtle, can have profound effects on molecular geometry and stability.
Theoretical Description of Stereoelectronic Interactions
At the heart of the conformational preferences in this compound are the anomeric and homoanomeric effects. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a heterocyclic ring to adopt an axial orientation, despite the steric hindrance this may cause. This counter-intuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom (in this case, the oxygen atoms at positions 1 and 3) and the antibonding (σ*) orbital of the C2-substituent bond. For this overlap to be maximal, a gauche or anti-periplanar arrangement is required, which is achieved when the substituent is in the axial position.
In the case of this compound, the key anomeric interaction would be the donation of electron density from the p-type lone pairs of the ring oxygens into the σ* orbital of the C2-C(methoxymethyl) bond. This interaction is most effective when the methoxymethyl group is in the axial position, leading to a stabilization of this conformer.
The homoanomeric effect is a related, through-space interaction that occurs over a longer distance. It involves the overlap of a lone pair on a ring heteroatom with the σ* orbital of a bond further away in the ring, typically at the C5 position. nih.gov Computational studies on 1,3-dioxane systems have highlighted the importance of the n(p) → σ*(C(5)-H(eq)) interaction. nih.gov This interaction can influence the relative bond lengths and stability of the ring system.
A summary of key stereoelectronic interactions in a generalized 1,3-dioxane framework is presented below:
| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |
| Anomeric Effect | n(p) of ring oxygen | σ* of C2-substituent bond | Stabilizes the axial conformation of the substituent. |
| Homoanomeric Effect | n(p) of ring oxygen | σ* of a C5-H bond | Influences ring geometry and stability. |
Influence on Molecular Stability and Reactivity Pathways
These conformational preferences are not merely static structural features; they play a crucial role in determining the reactivity of the molecule. The accessibility of orbitals for reaction is highly dependent on the molecular conformation. For instance, reactions involving the acetal (B89532) carbon (C2) can be influenced by the orientation of the methoxymethyl group. The heightened electron density at the anomeric carbon due to the anomeric effect can affect its susceptibility to electrophilic or nucleophilic attack.
Furthermore, the stereoelectronic environment can influence the reactivity of other parts of the molecule. For example, the homoanomeric effect, by altering the electron distribution around the C5 position, could modulate the reactivity of the C-H bonds at this site.
Structure-Reactivity Relationships Derived from Conformational Studies
Understanding the conformational behavior of this compound allows for the prediction of its chemical behavior. The principles of stereoelectronic control are fundamental to explaining and predicting the outcomes of chemical reactions.
The preference for a particular conformation can dictate the stereochemical outcome of a reaction. For instance, if a reaction proceeds preferentially through the axial conformer, the products will reflect this stereochemical bias. The anomeric effect, by stabilizing the axial conformer, can thus be a tool for stereoselective synthesis.
The relationship between the structure of this compound and its reactivity is intrinsically linked to the electronic effects at play. The donation of electron density from the ring oxygens to the C2-substituent bond not only stabilizes the axial conformer but also polarizes the molecule in a specific manner. This polarization can enhance or diminish the reactivity of certain functional groups within the molecule.
Strategic Applications of 2 Methoxymethyl 1,3 Dioxane in Complex Chemical Synthesis
Protecting Group Chemistry for Polyol and Carbonyl Compounds
The primary function of a protecting group is to temporarily mask a reactive functional group, allowing chemical transformations to be performed selectively at other positions within a molecule. The 2-(methoxymethyl)-1,3-dioxane system serves as an effective protecting group for 1,3-diols, or conversely, as a protected form of methoxyacetaldehyde (B81698). Formed by the acid-catalyzed reaction between propane-1,3-diol and methoxyacetaldehyde (or its equivalent), this cyclic acetal (B89532) offers a stable shield for the hydroxyl groups under a variety of reaction conditions.
Like other 1,3-dioxanes, the 2-(methoxymethyl) derivative is generally stable in neutral or basic media and is resistant to many nucleophilic reagents and common reducing and oxidizing agents. thieme-connect.de This stability makes it a reliable choice during multi-step synthetic sequences that involve such conditions. The cleavage, or deprotection, of the acetal is typically achieved under acidic conditions, which hydrolyzes the acetal to regenerate the diol and the original carbonyl compound. thieme-connect.de
Utility in Multi-Step Synthesis of Biologically Active Molecules
The reliability and specific cleavage conditions of dioxane acetals make them valuable in the lengthy and complex syntheses of biologically active molecules. While direct examples showcasing this compound are specialized, the utility of the core 1,3-dioxane (B1201747) structure is well-documented. For instance, in a formal synthesis of a bioactive compound that modulates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole intermediate was employed. The dioxane acetal served as a masked aldehyde, which was deprotected in the later stages of the synthesis to allow for further functionalization. This strategy highlights how the dioxane moiety can be carried through multiple synthetic steps before its selective removal to reveal a reactive group at a critical juncture.
Development of Orthogonal Protection and Deprotection Strategies
Orthogonal protection is a powerful strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others. This requires a set of protecting groups that are cleaved under mutually exclusive conditions. The this compound, as a typical acetal, fits well into such strategies due to its specific lability to acid. It is stable to conditions used to remove many other common protecting groups, such as those that are base-labile (e.g., esters like acetate (B1210297) or benzoate) or those cleaved by hydrogenolysis (e.g., benzyl (B1604629) ethers).
The following table summarizes the stability of the 1,3-dioxane group in comparison to other common hydroxyl protecting groups, illustrating its role in orthogonal schemes.
| Protecting Group | Typical Cleavage Conditions | Stable to Acid? | Stable to Base? | Stable to Hydrogenolysis? | Stable to Fluoride (B91410)? |
|---|---|---|---|---|---|
| 1,3-Dioxane | Aqueous Acid (e.g., HCl, TFA) | No | Yes | Yes | Yes |
| Silyl (B83357) Ethers (e.g., TBDMS) | Fluoride ion (e.g., TBAF), Acid | No | Yes | Yes | No |
| Benzyl Ether (Bn) | H₂, Pd/C (Hydrogenolysis) | Yes | Yes | No | Yes |
| Ester (e.g., Acetate) | Base (e.g., K₂CO₃, MeOH) | Yes | No | Yes | Yes |
This orthogonality allows a synthetic chemist to, for example, deprotect a silyl-protected alcohol with fluoride without affecting a 1,3-diol protected as a this compound. Subsequently, the dioxane group can be removed with acid, leaving other groups like benzyl ethers intact.
Role as a Key Synthon for Constructing Molecular Complexity
Beyond its role as a protecting group, the this compound can function as a versatile three-carbon (or larger, depending on the modification) building block, or synthon. The rigid, chair-like conformation of the dioxane ring can be exploited to control the stereochemical outcome of reactions at or adjacent to the ring.
Building Block in Natural Product Total Synthesis
The 1,3-dioxane ring is a structural motif found in several natural products and is often used as a key intermediate in their total synthesis. thieme-connect.de It can serve as a template to establish specific stereochemical relationships which are then carried forward into the final target molecule.
The predictable conformation of the 1,3-dioxane ring provides a powerful tool for stereocontrol. Substituents at the C2, C4, and C6 positions have strong preferences for the equatorial orientation to minimize steric interactions. thieme-connect.de This conformational bias can be used to direct the approach of reagents to other parts of the molecule. For example, the stereoselective reduction of a ketone at the C5 position of a 1,3-dioxane ring can produce either the cis or trans alcohol with high selectivity, depending on the choice of reducing agent. thieme-connect.com Reagents like L-Selectride, which approach from the less hindered equatorial face, typically yield the axial alcohol (cis product), while smaller reagents like LiAlH₄ can approach from the axial face to give the equatorial alcohol (trans product). thieme-connect.com By analogy, a suitably functionalized this compound could serve as a chiral building block, where the existing stereocenters on the ring direct the formation of new ones.
The 1,3-dioxane ring is not merely a passive protecting group; it can be actively transformed into other structural motifs. One powerful strategy is the reductive cleavage of the acetal. Treatment of a 1,3-dioxane with a reducing agent in the presence of a Lewis acid (e.g., LiAlH₄–AlCl₃ or diisobutylaluminium hydride (DIBAL-H)) can cleave one of the C-O bonds to generate a mono-protected 1,3-diol. The regioselectivity of this cleavage can often be controlled by steric and electronic factors. This transformation effectively converts the dioxane synthon into a linear, differentially protected diol segment, which can then be used in the construction of larger acyclic chains or as a precursor for cyclization into other heterocyclic systems, such as tetrahydrofurans or tetrahydropyrans. Furthermore, fragmentation reactions of 1,3-dioxane derivatives have been used to synthesize larger ring systems, demonstrating the versatility of this moiety as a reactive intermediate. thieme-connect.de
Application in the Synthesis of Pharmaceutical Intermediates
While the direct application of this compound as a key intermediate in the synthesis of specific, named pharmaceutical agents is not extensively documented in publicly available literature, the utility of related cyclic acetal structures is well-established in medicinal chemistry. Intermediates are crucial for the stepwise construction of complex active pharmaceutical ingredients (APIs), allowing for high purity and precise control over the molecule's three-dimensional structure.
For instance, structurally similar compounds like 2-methoxy-1,3-dioxolane (B17582) have been employed in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which were investigated as potential inhibitors of the human immunodeficiency virus (HIV). The 1,3-dioxane moiety, as present in this compound, serves as a stable protecting group for carbonyl functionalities or as a chiral auxiliary to guide stereoselective reactions. The methoxymethyl group offers an additional functional handle that can be leveraged in multi-step synthetic sequences, potentially leading to the construction of complex molecular scaffolds required for modern therapeutics.
Synthon Utility in Enantioselective Reactions (e.g., for related pyrrolidines)
The methoxymethyl functional group, a defining feature of this compound, serves as a valuable synthon in the enantioselective synthesis of heterocyclic compounds, particularly pyrrolidines. A prominent example is the use of N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, which acts as an azomethine ylide equivalent. mdpi.com This reagent is instrumental in [3+2] cycloaddition reactions with electron-deficient alkenes to stereoselectively form the pyrrolidine (B122466) ring. mdpi.com
In a notable synthesis, this methoxymethyl-containing synthon was reacted with trans-1-nitro-2-phenylethylene in the presence of trifluoroacetic acid to produce trans-3-nitropyrrolidine. mdpi.com This specific reaction underscores the utility of the methoxymethyl group in facilitating the controlled construction of the pyrrolidine core. The resulting pyrrolidine derivative demonstrated promising inhibitory properties as a sodium (Na+) channel blocker, indicating its potential for therapeutic applications in the treatment of conditions such as ischemic stroke. mdpi.com This application highlights the strategic importance of methoxymethyl groups in generating complex, biologically active molecules through stereocontrolled synthetic pathways. mdpi.com
Integration into Functional Materials and Advanced Chemical Systems
Components in Photoresponsive Materials (e.g., photochromic bis(thienyl)ethenes)
The methoxymethyl group, as featured in this compound, has been successfully integrated into the structure of advanced photoresponsive materials. Specifically, it has been used as a substituent in a series of photochromic bis(thienyl)ethenes (BTEs). rsc.orgrsc.org BTEs are a prominent class of molecular switches that undergo a reversible 6π-electrocyclization reaction upon irradiation with light of specific wavelengths, converting between a colorless open form and a colored closed form. rsc.org This property makes them suitable for applications in optical data storage and molecular electronics.
A study systematically investigated a series of BTEs with methoxymethyl (MOM) groups attached to the 2 and 2' positions of the thiophene (B33073) rings. rsc.org The research explored how varying the electron-donating or electron-withdrawing nature of substituents at the 5 and 5' positions influenced the material's spectroscopic properties. The inclusion of the methoxymethyl group was found to affect key parameters such as the molar absorption coefficient and the quantum yields of the photochemical reaction. rsc.org
The table below summarizes the spectroscopic data for a reference BTE compared to one containing the methoxymethyl (MOM) group, illustrating the impact of this functionalization. rsc.org
Table 1: Comparison of Spectroscopic Properties of Bis(thienyl)ethenes (BTEs)
| Compound | Substituent (X) | Absorption Max (Open Form, λmax) | Molar Absorption Coefficient (εA) | Quantum Yield (φA,B) |
|---|---|---|---|---|
| Reference BTE | H | 268 nm | 9900 L mol-1 cm-1 | 0.44 |
| 15a | -CH2OCH3 (MOM) | 267 nm | 13700 L mol-1 cm-1 | 0.36 |
Data sourced from studies on BTEs in chloroform. rsc.org
As shown in the data, the presence of the methoxymethyl group increases the molar absorption coefficient of the open form while slightly decreasing the quantum yield for the cyclization reaction. rsc.org These findings demonstrate that substituents like methoxymethyl are crucial for fine-tuning the optical and switching properties of photochromic materials for specific technological applications. rsc.orgrsc.org Further research has also noted the use of related 1,3-dioxan-2-yl groups as substituents in other BTE systems, reinforcing the utility of such cyclic acetal structures in the design of functional materials. researchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives in 2 Methoxymethyl 1,3 Dioxane Chemistry
Innovations in Catalysis for Enhanced Efficiency and Selectivity
The synthesis of 1,3-dioxanes, including 2-(Methoxymethyl)-1,3-dioxane, traditionally relies on acid catalysis. However, future research is focused on developing more sophisticated catalytic systems that offer superior control over reaction outcomes, reduce environmental impact, and simplify product purification.
A significant shift away from metal-based and strong mineral acid catalysts is underway, with organocatalysis and biocatalysis emerging as powerful alternatives for acetal (B89532) formation.
Organocatalysis: This approach uses small organic molecules to catalyze reactions. For the synthesis of cyclic acetals, photo-organocatalytic methods are a promising frontier. rsc.orgrsc.org These systems can activate aldehydes under mild conditions, using a photocatalyst like thioxanthenone and a simple light source, thereby avoiding the need for harsh acids or transition metals. rsc.orgrsc.org The application of such methods to the reaction between methoxyacetaldehyde (B81698) and 1,3-propanediol (B51772) could provide a highly efficient and green route to this compound.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. While biocatalytic routes to 1,3-dioxanes are less common than for other structures, the potential exists to engineer or discover enzymes (e.g., hydrolases in reverse or transferases) capable of catalyzing this transformation. Sequential bio- and chemocatalysis, where an enzyme cascade produces a diol precursor which is then cyclized, demonstrates the potential of integrating biological and chemical steps. rwth-aachen.de Such a hybrid approach could be envisioned for producing functionalized diols for subsequent conversion into novel this compound derivatives.
Table 1: Potential Organocatalytic and Biocatalytic Systems for this compound Synthesis
| Catalytic System | Catalyst Example | Potential Advantages |
|---|---|---|
| Photo-organocatalysis | Thioxanthenone | Mild reaction conditions, avoids metal catalysts, high efficiency. rsc.orgrsc.org |
| Biocatalysis (Enzymatic) | Engineered Hydrolases/Lyases | High stereoselectivity, operates in aqueous media, environmentally benign. rwth-aachen.de |
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, primarily the ease of separation from the reaction mixture and the potential for recycling. acs.org This simplifies downstream processing and reduces waste.
Solid Acid Catalysts: Materials like zeolites, acidic resins, clays (B1170129) (e.g., Montmorillonite K10), and sulfonated carbons are being actively investigated for acetalization reactions. nih.govnih.govgoogle.com A study on the protection of 1,3-diols demonstrated that a sulfonated hydrothermal carbon catalyst was highly effective for forming various 1,3-dioxanes. nih.gov This type of robust, biomass-derived catalyst could be directly applied to the scalable, solvent-free synthesis of this compound.
Nanoparticle Catalysis: While less explored for simple dioxane synthesis, nanoparticle catalysts could offer unique activity and selectivity due to their high surface-area-to-volume ratio and tunable surface properties. Future research could explore the design of functionalized nanoparticles that facilitate the specific condensation reaction required to form this compound under exceptionally mild conditions.
Table 2: Comparison of Potential Heterogeneous Catalysts for 1,3-Dioxane (B1201747) Synthesis
| Catalyst Type | Example | Key Benefits | Relevant Findings |
|---|---|---|---|
| Acidic Resins | Amberlyst-15 | High activity, commercially available. | Effective for acetalization but can require elevated temperatures. |
| Zeolites | H-ZSM-5 | Shape selectivity, thermal stability. | Can be used in continuous flow processes. google.com |
| Sulfonated Carbons | HT-S (Sulfonated Hydrothermal Carbon) | Derived from biomass, high activity, reusable. nih.gov | Shown to be highly effective for 1,3-dioxane formation at moderate temperatures. nih.gov |
Green Chemistry Principles in Synthesis and Derivatization
The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. Future research into this compound will increasingly incorporate these principles, focusing on minimizing environmental impact from synthesis to application.
Traditional syntheses of acetals often use volatile organic solvents like toluene (B28343) to remove water via azeotropic distillation. organic-chemistry.org Green chemistry seeks to eliminate or replace these hazardous solvents.
Solvent-Free Synthesis: Reactions can be run neat or with one of the reactants in excess, often aided by techniques like microwave irradiation. ijsdr.org A solvent-free approach using very low catalyst loadings has been reported for the synthesis of 1,3-dioxane from the depolymerization of polyoxymethylene, highlighting the feasibility of such methods. researchgate.net This strategy dramatically reduces waste and energy consumption.
Aqueous Reaction Conditions: Performing reactions in water is a primary goal of green chemistry. While acetal formation is reversible in the presence of water, strategies such as using concentrated polyol solutions and extractive reaction setups can drive the reaction to completion. google.com The use of water-tolerant catalysts or green co-solvents like gluconic acid aqueous solution could enable efficient synthesis of this compound without resorting to hazardous organic solvents. clockss.org
Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wikipedia.orgacs.org
The synthesis of this compound from methoxyacetaldehyde and 1,3-propanediol is an example of a condensation reaction. The ideal reaction produces the desired product and one molecule of water as the only byproduct. This represents a highly atom-economical process.
Table 3: Illustrative Atom Economy Calculation for the Synthesis of this compound | Reactant A | Reactant B | Product | Byproduct | | :--- | :--- | :--- | :--- | | Methoxyacetaldehyde (C₃H₆O₂) | 1,3-Propanediol (C₃H₈O₂) | this compound (C₆H₁₂O₃) | Water (H₂O) | | Formula Weight | 74.08 g/mol | 76.09 g/mol | 132.16 g/mol | 18.02 g/mol | | Total Reactant Mass | 74.08 + 76.09 = 150.17 g/mol | | % Atom Economy | (132.16 / 150.17) * 100% = 88.0% |
An atom economy of 88.0% is quite high, reflecting the intrinsic efficiency of the reaction. Future research will focus on strategies that maintain this high efficiency while improving other metrics, such as reaction yield and catalyst recyclability. A key strategy for waste reduction is avoiding the use of protecting groups, which inherently lower atom economy by adding steps for installation and removal. ucla.eduorganic-chemistry.orgrsc.org Designing synthetic routes that utilize the innate reactivity of molecules without the need for such derivatization is a paramount goal in modern organic synthesis. jk-sci.comperlego.com
Mechanistic Elucidation through Advanced Spectroscopic and Kinetic Studies
A deep understanding of reaction mechanisms is critical for optimizing processes, improving yields, and ensuring product stability. Future research on this compound will benefit from advanced analytical techniques to probe its formation and reactivity.
Sonochemical Studies: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates. nih.gov In heterogeneous catalytic systems, ultrasound can improve mass transfer between phases by disrupting the boundary layer at the catalyst surface. A study on the synthesis of other 1,3-dioxanes using a solid acid catalyst found that sonication at room temperature led to faster reaction completion compared to conventional heating. nih.gov Applying sonochemical methods to the synthesis of this compound could enable lower reaction temperatures and shorter reaction times, contributing to energy efficiency.
Kinetic Studies: Detailed kinetic studies are essential for understanding the factors that govern reaction rates and equilibrium positions. Studies on the hydrolysis kinetics of related compounds, such as 2-methyl-1,3-dioxane, have been performed to determine activation energies and reaction orders. Similar investigations into the acid-catalyzed formation and hydrolysis of this compound would provide invaluable data for process modeling, optimization, and predicting the compound's stability in various formulations.
Table 4: Advanced Studies for Mechanistic Elucidation
| Technique | Focus of Study | Potential Insights for this compound |
|---|---|---|
| Sonochemistry | Effect of ultrasonic irradiation on reaction rate and yield. | Optimization of energy input, potential for lower-temperature synthesis, enhanced performance of heterogeneous catalysts. nih.gov |
| Kinetic Modeling | Rate of formation/hydrolysis under varying conditions (temperature, catalyst loading, concentration). | Determination of activation energy, reaction order, and rate constants; prediction of shelf-life and stability in acidic media. |
By embracing these emerging research directions, the chemistry of this compound can be advanced toward more sustainable and efficient manufacturing processes, potentially unlocking new applications and improving its performance in existing ones.
Predictive Chemistry and Machine Learning in Dioxane Reaction Design
The integration of predictive chemistry and machine learning is poised to revolutionize the way reactions involving this compound are designed and optimized. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, unexplored transformations. researchgate.net
Machine learning models, such as neural networks and random forest algorithms, can be trained on extensive databases of reactions involving similar acetals and ethers. duke.edu This training would enable the prediction of optimal reaction conditions—including catalysts, solvents, temperature, and reaction time—for transformations of this compound. The goal is to maximize reaction yields and minimize the formation of byproducts, thereby streamlining synthetic processes. github.io
One of the key challenges in the chemistry of substituted dioxanes is controlling regioselectivity and stereoselectivity. Machine learning algorithms can be developed to predict the outcome of reactions at different positions of the dioxane ring and its substituent. By inputting various substrate features and reaction parameters, these models could forecast the most probable product, guiding chemists in the rational design of experiments. duke.edu
The application of these predictive models can be envisioned in several areas:
Catalyst Discovery: Machine learning can accelerate the discovery of novel catalysts for the synthesis and transformation of this compound. rsc.orgrsc.org By analyzing the features of known catalysts and their performance, algorithms can propose new catalyst structures with enhanced activity and selectivity. mdpi.com
Reaction Optimization: For known reactions, machine learning can be employed to fine-tune conditions for optimal performance. beilstein-journals.org This is particularly valuable in industrial settings where even small improvements in yield can have a significant economic impact.
Retrosynthesis: AI-powered retrosynthesis tools can identify novel synthetic pathways to complex target molecules starting from this compound. illinois.edubohrium.comgrace.com These tools can analyze the structural features of the target and propose a series of reactions to achieve its synthesis, potentially uncovering more efficient routes than those devised by human chemists. acs.orgresearchgate.net
The following interactive table illustrates a hypothetical scenario of how a machine learning model could predict reaction outcomes for this compound.
| Input Features | Predicted Outcome |
| Reactant: this compoundReagent: Grignard Reagent (e.g., Phenylmagnesium bromide)Catalyst: Copper(I) iodideSolvent: TetrahydrofuranTemperature: -20°C | Major Product: 2-Phenyl-2-(methoxymethyl)-1,3-dioxanePredicted Yield: 85%Predicted Stereoselectivity: 92% de |
| Reactant: this compoundReagent: N-BromosuccinimideCatalyst: AIBN (Azobisisobutyronitrile)Solvent: Carbon tetrachlorideTemperature: 80°C | Major Product: 2-Bromo-2-(methoxymethyl)-1,3-dioxanePredicted Yield: 78%Predicted Regioselectivity: C2 position |
Expanding the Scope of Reactivity for Novel Applications
Beyond its established roles, research is beginning to explore the untapped reactive potential of this compound to develop novel applications. The presence of the methoxymethyl group and the dioxane ring offers multiple sites for functionalization, opening doors to the synthesis of a diverse range of new molecules.
One promising area is the use of this compound as a building block in the synthesis of complex natural products and pharmaceuticals. Its stereochemical features can be exploited to introduce chirality, a critical aspect in the development of bioactive molecules. The dioxane ring can be selectively opened to reveal a diol functionality, which can then be further elaborated.
Furthermore, the methoxymethyl group can be modified to introduce other functional groups, leading to the creation of novel derivatives with unique properties. For instance, the ether linkage could be cleaved and replaced with other functionalities, or the methyl group could be functionalized.
Emerging applications for novel derivatives of this compound could include:
Advanced Materials: Incorporation of the dioxane unit into polymer backbones could lead to the development of new materials with tailored properties, such as biodegradability or specific thermal characteristics.
Fine Chemicals and Agrochemicals: The synthesis of new derivatives could yield compounds with interesting biological activities, making them candidates for new pharmaceuticals or agrochemicals.
Asymmetric Synthesis: Chiral derivatives of this compound could serve as valuable chiral auxiliaries or ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
The table below outlines some potential novel reactions and their corresponding applications for this compound.
| Novel Reaction | Potential Application |
| Ring-opening polymerization initiated at the dioxane ring | Synthesis of biodegradable polyesters and polyethers |
| Catalytic functionalization of the C-H bonds on the methoxymethyl group | Creation of novel ligands for catalysis |
| Diastereoselective addition of nucleophiles to the C2 position | Synthesis of chiral building blocks for pharmaceuticals |
| Photochemical reactions involving the dioxane ring | Development of new photoresponsive materials |
As our understanding of the reactivity of this compound deepens, and with the aid of powerful predictive tools, the scope of its applications is set to expand significantly, paving the way for innovations in various fields of chemistry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Methoxymethyl)-1,3-dioxane, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via acid-catalyzed cyclization of methoxymethyl-substituted diols or by reacting carbonyl precursors (e.g., ketones or aldehydes) with 1,3-propanediol derivatives. For example, toluenesulfonic acid is commonly used as a Brønsted acid catalyst in refluxing toluene, with water removed via a Dean-Stark apparatus to shift equilibrium toward product formation .
- Key Parameters : Reaction temperature (80–110°C), catalyst loading (5–10 mol%), and solvent selection (toluene or dioxane) critically influence yield. Optimization via fractional factorial design is recommended to balance steric effects from the methoxymethyl group .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- FTIR and NMR : FTIR identifies functional groups (e.g., C-O-C stretching at 1,100–1,250 cm⁻¹), while <sup>1</sup>H and <sup>13</sup>C NMR resolve methoxymethyl protons (δ 3.2–3.5 ppm) and dioxane ring carbons (δ 60–100 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths (e.g., C-O ≈ 1.43 Å) and ring conformation (chair or boat). Monoclinic systems (space group P2₁) are typical for substituted dioxanes .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence conformational stability and reactivity in nucleophilic reactions?
- Conformational Analysis : The methoxymethyl group induces steric strain, favoring chair conformations with axial substituents to minimize 1,3-diaxial interactions. DFT calculations (B3LYP/6-311++G(d,p)) predict energy barriers for ring inversion .
- Reactivity : The electron-donating methoxy group enhances ring oxygen nucleophilicity, facilitating reactions with electrophiles (e.g., Grignard reagents or acyl chlorides). Kinetic studies show accelerated ring-opening under acidic conditions compared to unsubstituted dioxanes .
Q. What computational strategies are used to model the electronic properties of this compound?
- DFT and MD Simulations : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5–6 eV) and electrostatic potential maps to predict reactive sites. Molecular dynamics (MD) simulations in implicit solvent models (e.g., COSMO) assess solvation effects on conformation .
- Applications : These models guide catalytic studies, such as interactions with transition-metal complexes in asymmetric synthesis .
Q. How can this compound serve as a chiral building block in medicinal chemistry?
- Stereoselective Synthesis : The dioxane ring acts as a chiral auxiliary in prostaglandin or leuco-dye analogs. For example, Grignard addition to ketones derived from this compound yields enantiomerically pure alcohols (≥90% ee) via chelation control .
- Biological Relevance : Derivatives show potential as NMDA receptor antagonists or enzyme inhibitors (e.g., Factor Xa), with structure-activity relationship (SAR) studies focusing on substituent effects .
Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic data for substituted dioxanes: How to reconcile structural variations?
- Analysis : Variations in bond angles (e.g., O-C-O 105–110°) arise from packing forces and substituent bulk. For example, 2-(2-Naphthyl)-1,3-dioxane exhibits β = 92.8° (monoclinic P2₁) due to naphthyl steric demands, unlike simpler derivatives .
- Resolution : Cross-validate using high-resolution synchrotron data and Hirshfeld surface analysis to distinguish intrinsic molecular geometry from crystal-packing artifacts .
Methodological Recommendations
Best practices for quantifying trace this compound in aqueous matrices
- SPME-GC/MS : Use headspace solid-phase microextraction (HS-SPME) with polydimethylsiloxane/divinylbenzene fibers. Derivatize with BSTFA to enhance volatility. Detection limits ≤ 0.1 ppb are achievable with selected ion monitoring (SIM) .
Strategies for resolving low-energy conformers in spectroscopic studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
